molecular formula C18H12N4O2S B5306271 N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide

N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide

Cat. No. B5306271
M. Wt: 348.4 g/mol
InChI Key: KOGIZENJUGAYHQ-UHFFFAOYSA-N
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Description

N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that is synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is not fully understood. However, studies have shown that it has the potential to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have potential as a fluorescent probe for detecting protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have potential as a fluorescent probe for detecting protein-protein interactions. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is its potential as an anticancer agent. It has also been shown to have potential as a fluorescent probe for detecting protein-protein interactions. However, one of the limitations is the lack of understanding of its mechanism of action and its biochemical and physiological effects.

Future Directions

There are several future directions for N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide. One of the future directions is to study its potential as an anticancer agent further. Another future direction is to study its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, further studies are required to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide can be synthesized using different methods. One of the methods is the reaction between 2-acetylthiophene and 2-aminopyridine in the presence of triethylamine and acetic anhydride. The reaction leads to the formation of this compound as a white solid with a yield of 67%. Other methods include the reaction between 2-acetylthiophene and 5-amino-1,2,4-oxadiazole in the presence of sodium hydride and dimethylformamide.

Scientific Research Applications

N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been studied for its potential as an anticancer agent. In material science, it has been studied for its potential as a fluorescent material. In biochemistry, it has been studied for its potential as a probe for detecting protein-protein interactions.

properties

IUPAC Name

N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-17(15-8-4-10-25-15)20-13-6-3-5-12(11-13)16-21-18(24-22-16)14-7-1-2-9-19-14/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGIZENJUGAYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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